

Physicochemical Properties of 4,6-Difluoropyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Difluoropyridin-3-ol

Cat. No.: B596940

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Introduction: **4,6-Difluoropyridin-3-ol** is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic scaffolds can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This technical guide provides a summary of the predicted physicochemical properties of **4,6-Difluoropyridin-3-ol**, a proposed synthetic route, and detailed, generalized experimental protocols for the determination of its core physicochemical characteristics. Due to a lack of extensive published experimental data for this specific molecule, some information presented is based on computational predictions and established methodologies for analogous compounds.

Core Physicochemical Properties

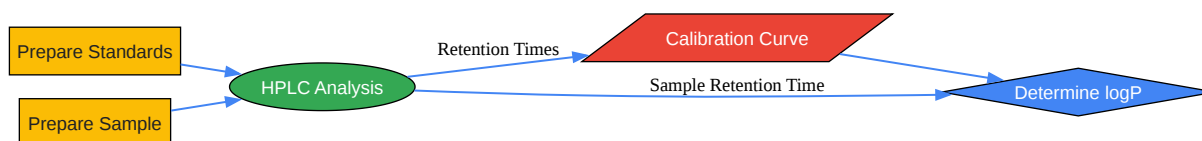
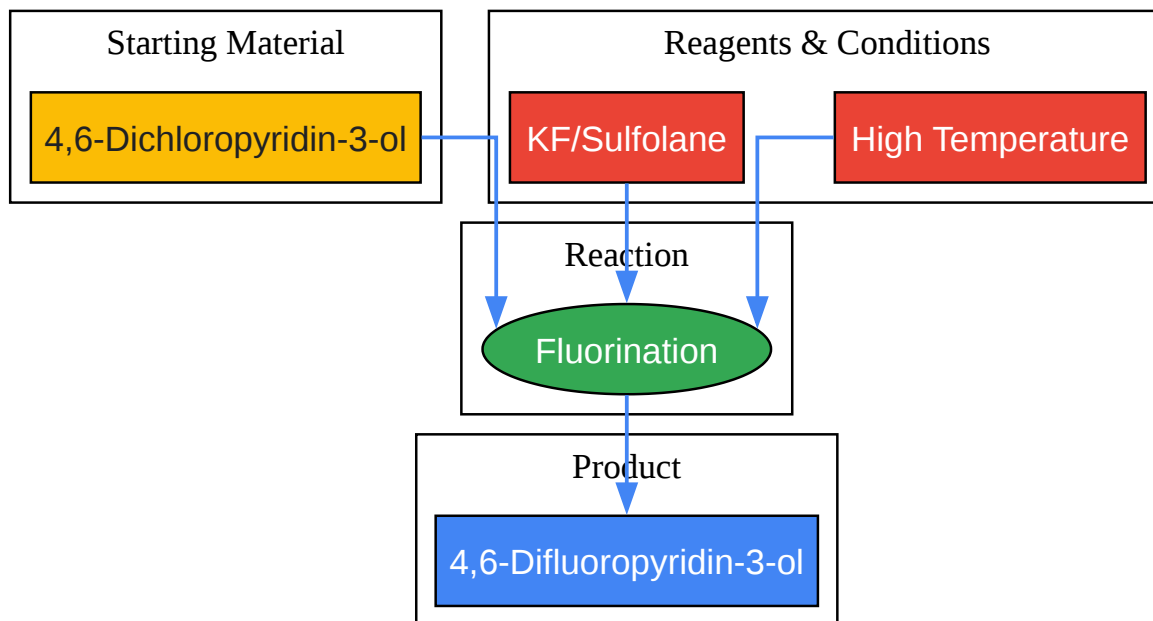
The introduction of two electron-withdrawing fluorine atoms is expected to significantly influence the electronic properties of the pyridine ring and the acidity of the hydroxyl group. While experimental data is limited, computational models provide valuable estimates for key physicochemical parameters.

Table 1: Predicted Physicochemical Properties of **4,6-Difluoropyridin-3-ol**

Property	Predicted Value	Method/Source
Molecular Formula	C ₅ H ₃ F ₂ NO	-
Molecular Weight	131.08 g/mol	-
CAS Number	1227597-52-5	-
pKa	~7.5 - 8.5	Computational Prediction
logP	~1.0 - 1.5	Computational Prediction
Boiling Point	Not Available	-
Melting Point	Not Available	-
Aqueous Solubility	Moderately Soluble	Prediction based on structure

Proposed Synthesis

A plausible synthetic route to **4,6-Difluoropyridin-3-ol** can be adapted from established methods for the synthesis of fluorinated pyridines. A common strategy involves the fluorination of a corresponding chlorinated precursor.



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